2-(2,2-Difluoroethoxy)quinoxaline
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Overview
Description
2-(2,2-Difluoroethoxy)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a 2,2-difluoroethoxy group attached to the quinoxaline core. Quinoxalines have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)quinoxaline typically involves the condensation of 2,2-difluoroethanol with quinoxaline derivatives. One common method is the reaction of 2,2-difluoroethanol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce quinoxaline-2,3-dihydro derivatives .
Scientific Research Applications
2-(2,2-Difluoroethoxy)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The compound’s effects are mediated through its ability to bind to these molecular targets and disrupt their normal function .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the 2,2-difluoroethoxy group.
2-Chloroquinoxaline: A precursor in the synthesis of 2-(2,2-Difluoroethoxy)quinoxaline.
2,3-Dichloroquinoxaline: Another derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethoxy group, which can impart distinct physicochemical properties and biological activities. This modification can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-9(12)6-15-10-5-13-7-3-1-2-4-8(7)14-10/h1-5,9H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQPJJWZSDBMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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